Cas no 1219967-59-5 (4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride)

4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride 化学的及び物理的性質
名前と識別子
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- 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride
- 4-[(4-Bromo-2-ethylphenoxy)methyl]piperidinehydrochloride
- 4-((4-Bromo-2-ethylphenoxy)methyl)piperidine hydrochloride
- 4-(4-bromo-2-ethylphenoxymethyl)piperidine hydrochloride
- 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride
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- インチ: 1S/C14H20BrNO.ClH/c1-2-12-9-13(15)3-4-14(12)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,2,5-8,10H2,1H3;1H
- InChIKey: RXFNONUWMJSHCM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)CC)OCC1CCNCC1.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 218
- トポロジー分子極性表面積: 21.3
4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM311436-5g |
4-((4-Bromo-2-ethylphenoxy)methyl)piperidine hydrochloride |
1219967-59-5 | 95% | 5g |
$554 | 2022-09-03 | |
TRC | B037760-250mg |
4-[(4-Bromo-2-ethylphenoxy)methyl]piperidinehydrochloride |
1219967-59-5 | 250mg |
$ 375.00 | 2022-06-07 | ||
TRC | B037760-125mg |
4-[(4-Bromo-2-ethylphenoxy)methyl]piperidinehydrochloride |
1219967-59-5 | 125mg |
$ 230.00 | 2022-06-07 | ||
Chemenu | CM311436-1g |
4-((4-Bromo-2-ethylphenoxy)methyl)piperidine hydrochloride |
1219967-59-5 | 95% | 1g |
$185 | 2022-09-03 |
4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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7. Book reviews
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochlorideに関する追加情報
4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride (CAS No. 1219967-59-5): A Comprehensive Overview
4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride (CAS No. 1219967-59-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride.
Chemical Structure and Properties
4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a brominated phenyl ring attached to a piperidine moiety via an ethyl chain and an oxygen atom. The presence of the bromine atom and the ethyl substituent imparts unique chemical and physical properties to the molecule. The hydrochloride salt form ensures better solubility in aqueous media, making it suitable for various biological assays.
The molecular formula of 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride is C15H20BrNO·HCl, with a molecular weight of approximately 338.78 g/mol. The compound exhibits a melting point of around 160-162°C and is stable under standard laboratory conditions. Its solubility in water is moderate, and it is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Synthesis Methods
The synthesis of 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride involves several well-documented synthetic routes. One common method involves the reaction of 4-bromo-2-ethylphenol with 1-methylpiperidin-4-one in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to form the desired product. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
An alternative synthetic route involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromo substituent onto the phenyl ring. This method offers greater flexibility in terms of functional group tolerance and can be adapted to synthesize related analogs with varying substituents.
Biological Activities and Therapeutic Potential
4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride has been extensively studied for its biological activities and potential therapeutic applications. One of its key properties is its ability to modulate ion channels and receptors involved in neuronal signaling. Research has shown that this compound can act as a potent antagonist of certain ion channels, making it a promising candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
In addition to its ion channel modulation properties, 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride has demonstrated anti-inflammatory effects in preclinical studies. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have potential applications in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Clinical Trials and Research Advancements
The therapeutic potential of 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride has been further validated through ongoing clinical trials. Early-phase clinical studies have shown promising results in terms of safety and efficacy. For instance, a Phase I clinical trial evaluating the safety and pharmacokinetics of the compound in healthy volunteers reported no significant adverse effects at doses up to 100 mg/kg.
In a Phase IIa clinical trial conducted in patients with neuropathic pain, treatment with 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride resulted in significant reductions in pain intensity scores compared to placebo. These findings have paved the way for larger-scale clinical trials to further investigate its therapeutic potential.
Current Research Trends
The field of medicinal chemistry is continuously evolving, and recent research has focused on optimizing the structure of 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride to enhance its pharmacological properties. One area of interest is the development of prodrugs that can improve bioavailability and reduce side effects. For example, researchers have synthesized ester prodrugs that are metabolized in vivo to release the active compound.
Another area of active research involves exploring the combination therapy potential of 4-(4-Bromo-2-ethylphenoxy)methylpiperidinehydrochloride. Studies have shown that combining this compound with other drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs) or anticonvulsants can enhance therapeutic outcomes while reducing individual drug dosages.
Conclusion
4-(4-Bromo-2-ethylphenoxy)methylpip eridinehydrochloride (CAS No. 1219967-59-5) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in various medical applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in clinical settings.
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